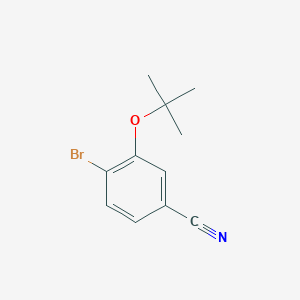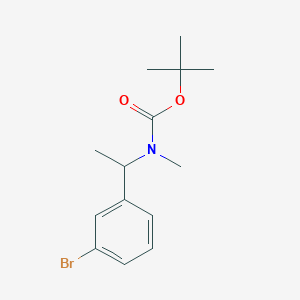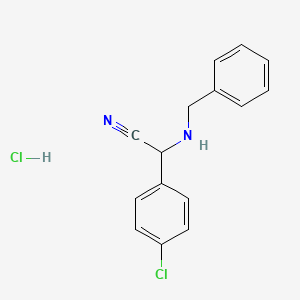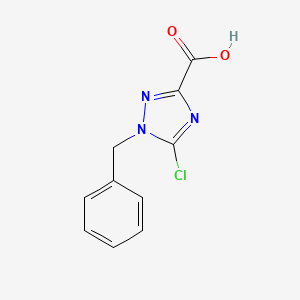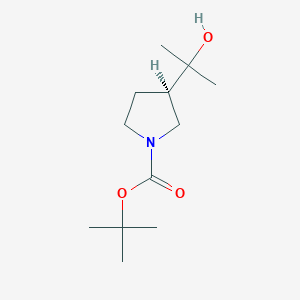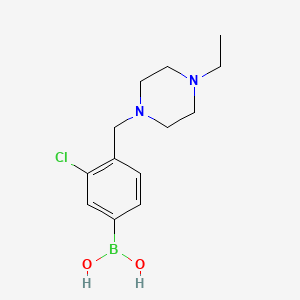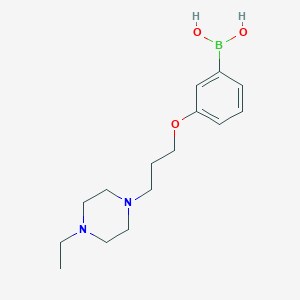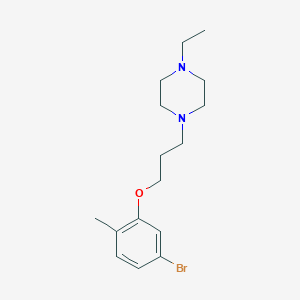![molecular formula C9H7BrN2O2 B1447844 methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1448259-40-2](/img/structure/B1447844.png)
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Descripción general
Descripción
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a chemical compound with the empirical formula C9H7BrN2O2 . It is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methyl ester group at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is 255.06800 . Unfortunately, specific information about its density, boiling point, and melting point is not available .Aplicaciones Científicas De Investigación
Structural Analysis
The structural analysis of derivatives related to methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has been a focal point in crystallography and spectroscopy. Detailed studies involving FT-IR, NMR spectroscopy, and X-ray diffraction have been conducted to understand the molecular structure and properties of these compounds. The comprehensive characterization of these compounds aids in elucidating their chemical behavior and potential applications in various scientific domains (Anuradha et al., 2014).
Chemical Synthesis Routes
Advanced synthetic routes involving methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate showcase its versatility in organic synthesis. Techniques such as Fischer cyclization and three-component condensation methods have been employed to construct complex molecular architectures. These methodologies underline the compound's role as a pivotal building block in the synthesis of intricate organic molecules, presenting opportunities for the discovery and development of new chemical entities (Alekseyev et al., 2015).
Novel Compound Formation
Research on methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate extends to the formation of novel compounds, which possess unique chemical structures and properties. The compound has been used in the synthesis of various heterocyclic compounds, contributing to the enrichment of chemical diversity and offering potential applications in pharmaceuticals, agrochemicals, and materials science (Lichitsky et al., 2010).
Direcciones Futuras
The future directions for research on methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and related compounds could involve further exploration of their inhibitory activity against FGFR1, 2, and 3, given the role of these receptors in various types of tumors . This could potentially lead to the development of new therapeutic strategies for cancer treatment.
Propiedades
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIWZVNXCQJMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



